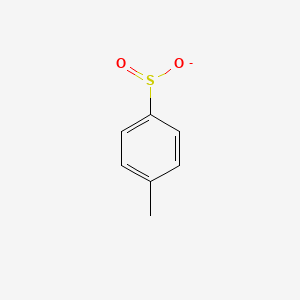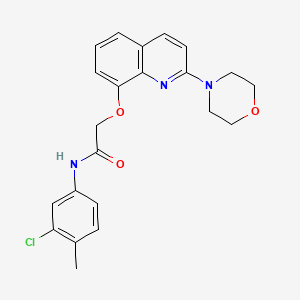
N-(3-chloro-4-methylphenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-4-methylphenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide, also known as Cmpd-7, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. Cmpd-7 belongs to the class of quinoline derivatives and has been found to exhibit various biological activities such as anti-cancer, anti-inflammatory, and anti-viral properties.
Mecanismo De Acción
The mechanism of action of N-(3-chloro-4-methylphenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide is not fully understood. However, studies have suggested that the compound exerts its biological activities by interacting with various molecular targets such as enzymes, receptors, and signaling pathways. N-(3-chloro-4-methylphenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide has been found to inhibit the activity of various enzymes such as PI3K, Akt, mTOR, and NF-κB. The compound also interacts with various receptors such as the estrogen receptor and the androgen receptor. Additionally, N-(3-chloro-4-methylphenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide has been found to modulate various signaling pathways such as the Wnt/β-catenin pathway and the JAK/STAT pathway.
Biochemical and Physiological Effects
N-(3-chloro-4-methylphenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide has been found to exhibit various biochemical and physiological effects. The compound induces apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt/mTOR signaling pathway. N-(3-chloro-4-methylphenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide also exhibits anti-inflammatory activity by inhibiting the NF-κB pathway and reducing the production of pro-inflammatory cytokines. Additionally, N-(3-chloro-4-methylphenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide has been found to exhibit anti-viral activity against the Zika virus and the Chikungunya virus. The compound has also been found to modulate the expression of various genes involved in cancer progression, inflammation, and viral replication.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-chloro-4-methylphenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide has several advantages for lab experiments. The compound is relatively easy to synthesize, and its purity can be confirmed using various analytical techniques. N-(3-chloro-4-methylphenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide has also been found to exhibit potent biological activities at low concentrations, making it an ideal candidate for further studies. However, N-(3-chloro-4-methylphenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide has some limitations for lab experiments. The compound has poor solubility in water, which can limit its use in in vitro and in vivo experiments. Additionally, N-(3-chloro-4-methylphenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide has not been extensively studied in animal models, and its pharmacokinetic properties are not fully understood.
Direcciones Futuras
There are several future directions for the study of N-(3-chloro-4-methylphenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide. One potential direction is to investigate the compound's anti-cancer activity in animal models. This would provide valuable information on the compound's pharmacokinetic properties and its potential as a therapeutic agent. Another potential direction is to investigate the compound's anti-viral activity against other viruses. Additionally, future studies could focus on the development of N-(3-chloro-4-methylphenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide analogs with improved solubility and potency. Overall, the study of N-(3-chloro-4-methylphenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide has significant potential for the development of novel therapeutics for cancer, inflammation, and viral infections.
Métodos De Síntesis
N-(3-chloro-4-methylphenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide can be synthesized using a simple and efficient method. The synthesis involves the reaction of 2-chloro-4-methylphenyl isocyanate with 2-amino-8-morpholin-4-ylquinoline in the presence of sodium hydride and N,N-dimethylformamide. The resulting product is then treated with ethyl chloroacetate to obtain N-(3-chloro-4-methylphenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide. The yield of the synthesis method is around 75%, and the purity of the compound can be confirmed using various analytical techniques such as NMR and HPLC.
Aplicaciones Científicas De Investigación
N-(3-chloro-4-methylphenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide has been extensively studied for its potential therapeutic applications. The compound has been found to exhibit anti-cancer activity against various cancer cell lines such as breast cancer, lung cancer, and prostate cancer. N-(3-chloro-4-methylphenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide induces apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt/mTOR signaling pathway. The compound has also been found to exhibit anti-inflammatory activity by inhibiting the NF-κB pathway and reducing the production of pro-inflammatory cytokines. Additionally, N-(3-chloro-4-methylphenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide has been found to exhibit anti-viral activity against the Zika virus and the Chikungunya virus.
Propiedades
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-(2-morpholin-4-ylquinolin-8-yl)oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O3/c1-15-5-7-17(13-18(15)23)24-21(27)14-29-19-4-2-3-16-6-8-20(25-22(16)19)26-9-11-28-12-10-26/h2-8,13H,9-12,14H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYOIAMXGDBDQBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)COC2=CC=CC3=C2N=C(C=C3)N4CCOCC4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N-dimethyl-N'-(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)propane-1,3-diamine](/img/structure/B2793619.png)
![2-ethyl-N-(4-(3-oxo-4-propyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)thiazol-2-yl)butanamide](/img/structure/B2793620.png)
![N-(2-methoxy-5-methylphenyl)-2-[(2-methyl[1]benzofuro[3,2-d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2793621.png)

![2-[6-[(2-Methylpropan-2-yl)oxycarbonylamino]indazol-1-yl]acetic acid](/img/structure/B2793625.png)
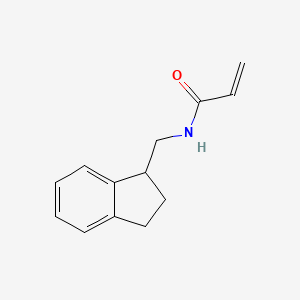
![N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2793628.png)
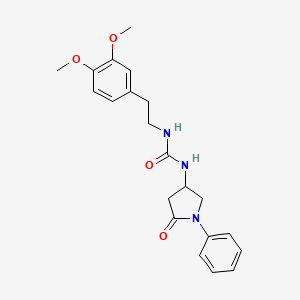
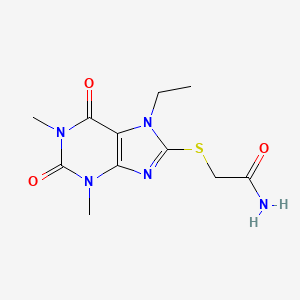
![N-(2,5-dimethylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2793637.png)
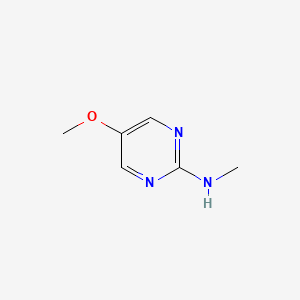
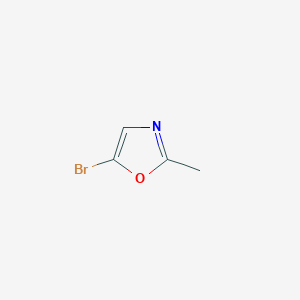
![4-(4-(4-nitrophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2793640.png)
